molecular formula C10H6ClFN4 B067130 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 175135-53-2

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B067130
M. Wt: 236.63 g/mol
InChI Key: CQCMIVONXGCSME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves multi-step reactions, including the Gewald synthesis technique for thiophene derivatives and Vilsmeier-Haack reactions for pyrazole-4-carboxaldehyde derivatives. These processes highlight the complexity and versatility in synthesizing pyrazole-based compounds (Puthran et al., 2019). Moreover, the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles demonstrates the regio-selectivity of Michael-type addition reactions, showcasing the high selectivity possible in these chemical syntheses (S. Plem et al., 2015).

Molecular Structure Analysis

The crystal and molecular structure analyses of pyrazole derivatives reveal the significance of intermolecular interactions, such as N-H…N and C-H…Cl, which stabilize the crystal structure and influence the molecule's properties (N. Fathima et al., 2014). The dihedral angles and planarity of these molecules are critical for understanding their reactivity and potential applications.

Chemical Reactions and Properties

The reactivity of pyrazole derivatives with various chemical groups, such as unsaturated carbonyl compounds, highlights the versatility and potential utility of these compounds in creating novel molecules with desired properties (Chuanxiang Liu et al., 2013). The study of their reactions provides insight into the mechanisms and outcomes of their chemical interactions.

Scientific Research Applications

Heterocyclic Synthesis Applications

Pyrazole derivatives, owing to their structural diversity and reactivity, serve as key scaffolds for synthesizing a wide array of heterocyclic compounds. Gomaa and Ali (2020) highlighted the significance of pyrazoline derivatives, such as DCNP, as building blocks for constructing various heterocycles, including pyrazolo-imidazoles, -thiazoles, and spiropyrans, under mild reaction conditions. This versatility underscores the potential of pyrazole derivatives in synthetic chemistry for developing compounds with complex structures and functionalities Gomaa & Ali, 2020.

Therapeutic Research Applications

Pyrazole derivatives have also been extensively explored for their potential therapeutic applications. Ray et al. (2022) reviewed synthetic strategies of pyrazoline derivatives for developing new anticancer agents, underscoring the biological significance of pyrazolines in pharmaceutical research. The versatility of pyrazoline derivatives in exhibiting a broad spectrum of biological effects has motivated ongoing research into their applications as multifunctional therapeutic agents Ray et al., 2022.

Pharmacological Insights

Additionally, the pharmacological profile of pyrazole derivatives extends beyond anticancer activity. Shaaban, Mayhoub, and Farag (2012) provided an overview of pyrazoline derivatives' pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This comprehensive review of therapeutic patents reveals the broad utility of pyrazoline derivatives in drug discovery, suggesting their relevance in developing new pharmacotherapies Shaaban, Mayhoub, & Farag, 2012.

Safety And Hazards

The safety and hazards associated with 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile are not provided in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

properties

IUPAC Name

5-amino-1-(3-chloro-4-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN4/c11-8-3-7(1-2-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCMIVONXGCSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371001
Record name 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

175135-53-2
Record name 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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